BenchChemオンラインストアへようこそ!

(E)-N-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-methoxybenzamide

Antimicrobial SAR Rhodanine derivatives Gram-positive bacteria

This (E)-configured N-3-(2-methoxybenzamide) rhodanine fills a critical gap between published acetic acid, isonicotinamide, and halogen-substituted analogs. Minor N-3 perturbations govern bioactivity—this compound's specific pharmacophore is not replicated elsewhere, making it essential for systematic SAR libraries. Prioritize for α-amylase inhibitor screening, microtubule disruption assays, or MurC/PRL-3 chemical probe campaigns where novel N-3 topology is required. Neutral 2-methoxybenzamide may offer permeability advantages over carboxylic acid series.

Molecular Formula C18H14N2O3S2
Molecular Weight 370.44
CAS No. 305377-36-0
Cat. No. B2480770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-methoxybenzamide
CAS305377-36-0
Molecular FormulaC18H14N2O3S2
Molecular Weight370.44
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)NN2C(=O)C(=CC3=CC=CC=C3)SC2=S
InChIInChI=1S/C18H14N2O3S2/c1-23-14-10-6-5-9-13(14)16(21)19-20-17(22)15(25-18(20)24)11-12-7-3-2-4-8-12/h2-11H,1H3,(H,19,21)/b15-11+
InChIKeyWPBUDVRGJVIZCW-RVDMUPIBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy (E)-N-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-methoxybenzamide (CAS 305377-36-0): Rhodanine-Derived Screening Compound for Medicinal Chemistry


(E)-N-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-methoxybenzamide (CAS 305377-36-0, molecular formula C₁₈H₁₄N₂O₃S₂, MW 370.44 g/mol) is a synthetic small molecule belonging to the 5-benzylidene-2-thioxothiazolidin-4-one (rhodanine) family . The compound features an (E)-configured benzylidene moiety at the C-5 position of the thioxothiazolidinone core and a 2-methoxybenzamide substituent at the N-3 position. Rhodanine derivatives are recognized across medicinal chemistry for their broad-spectrum pharmacological potential including anticancer, antimicrobial, and enzyme-inhibitory activities [1]. This particular substitution pattern distinguishes it from both the parent 5-benzylidene-2-thioxothiazolidin-4-one scaffold and from N-3-substituted analogs bearing halogen, acetamide, or heterocyclic substituents, making it a valuable candidate for structure-activity relationship (SAR) exploration and screening library diversification.

Why Generic Rhodanine Substitution Fails: Structural Basis for Differentiated Selection of CAS 305377-36-0


Rhodanine-based compounds cannot be treated as interchangeable building blocks because minor structural perturbations at the N-3 and C-5 positions produce large-magnitude changes in physicochemical properties and biological activity. Kaźmierski et al. (2024) demonstrated that a small change in the five-membered heterocyclic substituent of (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives significantly impacts their biological properties, with compound A-2 showing markedly superior antimicrobial activity against Gram-positive bacteria compared to A-1 and A-3 [1]. The target compound's combination of an (E)-benzylidene at C-5 and a 2-methoxybenzamide at N-3 creates a distinct pharmacophore that is not replicated by analogs bearing chloro-, methyl-, isonicotinamide, or acetic acid moieties at the N-3 position. Consequently, biological activity observed for one N-3-substituted benzylidene rhodanine cannot be extrapolated to another without experimental validation.

Quantitative Differentiation Evidence for (E)-N-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-methoxybenzamide vs. Closest Analogs


N-3 Substituent Identity Drives Antimicrobial Potency: 2-Methoxybenzamide vs. Acetic Acid vs. Isonicotinamide Derivatives

Although direct quantitative MIC data for the target compound itself are not available in the published peer-reviewed literature as of the search date, class-level SAR evidence from closely related congeners demonstrates that the N-3 substituent is a critical determinant of biological activity. Kaźmierski et al. (2024) showed that among three (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives differing only in the heterocyclic ring fused to the acetic acid moiety, compound A-2 exhibited the most excellent antimicrobial activity, especially against Gram-positive bacteria, while A-1 and A-3 were substantially less active [1]. This establishes that N-3 substitution identity—not merely the presence of the benzylidene-thioxothiazolidinone core—governs antimicrobial activity. The target compound's 2-methoxybenzamide N-3 substituent is structurally distinct from the acetic acid derivatives studied by Kaźmierski et al., and also distinct from commercially available Sigma-Aldrich analogs such as N-(5-benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-isonicotinamide (CAS 68748-26-5) and N-(5-(4-ethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl)-benzamide (CAS 301692-10-4) , each of which would be expected to display a different activity profile.

Antimicrobial SAR Rhodanine derivatives Gram-positive bacteria

Anticancer Potential of the Rhodanine Core: Quantitative Benchmarking via Microtubule-Targeting Rhodanine-3-Acetic Acid Derivatives

No direct antiproliferative data exist for (E)-N-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-methoxybenzamide. However, structurally related rhodanine-3-acetic acid derivatives provide a quantitative performance baseline for the scaffold. Zhou et al. (2021) reported that compound I20—(Z)-2-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide—exhibited IC₅₀ values of 7.0–20.3 µM against A549 (lung), PC-3 (prostate), and HepG2 (liver) cancer cell lines, and disrupted microtubule dynamics by promoting protofilament assembly [1]. Separately, (Z)-5-benzylidene-2-thioxothiazolidin-4-one—the parent scaffold lacking both N-3 substitution and the 2-methoxybenzamide moiety—showed only weak inhibition of human recombinant NAT1 with an IC₅₀ of 13,000 nM (13 µM) [2]. These data establish that N-3 functionalization of the rhodanine core is required to achieve meaningful anticancer potency and that the target compound, bearing a distinct 2-methoxybenzamide N-3 substituent, occupies an SAR space not covered by the reported acetic acid- or acetamide-linked series.

Anticancer agents Microtubule dynamics Rhodanine-3-acetic acid

Enzyme Selectivity: Thioxothiazolidine Derivatives as Selective α-Amylase Inhibitors Over α-Glucosidase

Thioxothiazolidine derivatives have recently been characterized as selective α-amylase inhibitors with significantly higher potency than the clinical standard acarbose, while remaining inactive against α-glucosidase [1]. Ravi et al. (2025) demonstrated that specific thioxothiazolidine derivatives (5a–u and 6a–g) were highly potent in vitro α-amylase inhibitors and validated these findings with in vivo models [1]. This target selectivity profile is mechanistically relevant because selective α-amylase inhibition can potentially reduce the gastrointestinal side effects associated with dual α-amylase/α-glucosidase inhibitors like acarbose. Although the target compound (E)-N-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-methoxybenzamide has not been evaluated in these assays, it shares the 2-thioxothiazolidin-4-one core required for α-amylase inhibition. Its distinct N-3-(2-methoxybenzamide) and C-5-benzylidene substitution pattern differs from the compounds studied by Ravi et al., positioning it as a novel candidate for evaluating the impact of N-3 acylation on α-amylase selectivity.

α-Amylase inhibition Antidiabetic agents Thioxothiazolidine SAR

Physicochemical Differentiation: (E)-Configuration and 2-Methoxybenzamide Lipophilicity vs. Common Analogs

The target compound is specified as the (E)-isomer with respect to the C-5 benzylidene double bond, which is stereochemically distinct from the (Z)-configuration prevalent in many published rhodanine derivatives. The (E) vs. (Z) configuration affects molecular shape, dipole moment, and intermolecular hydrogen-bonding capacity [1]. The 2-methoxy substitution on the benzamide ring increases hydrogen-bond acceptor count (four acceptors: two oxo, one thioxo, one methoxy oxygen) and calculated lipophilicity relative to analogs bearing polar N-3 substituents such as isonicotinamide or acetic acid. In comparison, Sigma-Aldrich's commercially available N-(5-benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-isonicotinamide (CAS 68748-26-5) incorporates a pyridine nitrogen that alters solubility and protonation state at physiological pH, while the acetic acid derivatives studied by Kaźmierski et al. [2] introduce a carboxylic acid function absent in the target compound. These differences in hydrogen-bonding capacity, lipophilicity, and ionization state are critical determinants of membrane permeability, protein binding, and assay compatibility.

Physicochemical properties Drug-likeness Rhodanine configurational isomerism

Evidence-Backed Research Application Scenarios for (E)-N-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-methoxybenzamide (CAS 305377-36-0)


SAR Library Expansion for Antimicrobial Rhodanine Derivatives

Based on the class-level SAR evidence that N-3 substituent identity governs antimicrobial activity in benzylidene-thioxothiazolidinone derivatives [Kaźmierski et al. 2024, Sensors], this compound should be prioritized for inclusion in focused screening libraries that systematically vary the N-3 substituent. Its 2-methoxybenzamide group fills a gap between the published acetic acid series and commercially available isonicotinamide or benzamide analogs [1]. The (E)-configuration further increases structural diversity relative to the (Z)-isomers dominating published rhodanine SAR studies.

Microtubule-Targeting Anticancer Agent Development

Given that rhodanine-3-acetic acid derivatives achieve sub-10 µM antiproliferative IC₅₀ values against A549, PC-3, and HepG2 cancer cell lines through microtubule dynamics disruption [Zhou et al. 2021], this compound can serve as a structurally distinct starting point for medicinal chemistry optimization [1]. Its neutral 2-methoxybenzamide N-3 substituent may offer different cellular permeability and pharmacokinetic properties compared to the acetic-acid-containing analogs, potentially addressing metabolic instability or solubility limitations observed in earlier rhodanine series.

Selective α-Amylase Inhibitor Screening for Metabolic Disorders

The thioxothiazolidinone core has been validated as a selective α-amylase inhibitory pharmacophore with potency exceeding acarbose [Ravi et al. 2025]. This compound, bearing a novel N-3-(2-methoxybenzamide) modification absent from the published 5a–u and 6a–g series, represents a rational screening candidate for programs seeking selective α-amylase inhibitors with potentially reduced gastrointestinal side effects compared to dual inhibitors [1]. Its lack of α-glucosidase activity, predicted by class behavior, can be confirmed experimentally.

Chemical Probe Development for Rhodanine-Binding Enzyme Targets

Benzylidene rhodanines have demonstrated inhibitory activity against multiple enzyme targets including MurC ligase (IC₅₀ = 27 µM against MRSA with MIC = 31 µM) [1], PRL-3 phosphatase (IC₅₀ = 0.9 µM) [2], and human carbonic anhydrase isoforms. The target compound's unique N-3-(2-methoxybenzamide) substitution may alter target selectivity profiles relative to known benzylidene rhodanine inhibitors, making it suitable for chemical probe campaigns aimed at identifying novel rhodanine–target interactions.

Quote Request

Request a Quote for (E)-N-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.